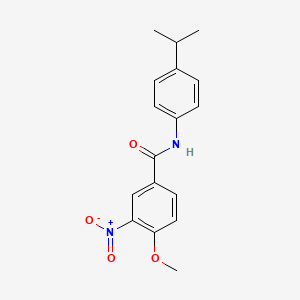

N-(4-isopropylphenyl)-4-methoxy-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

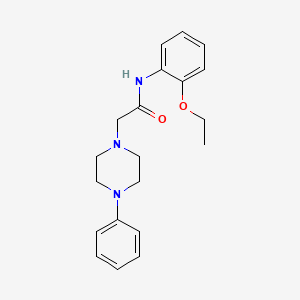

The synthesis of N-(4-isopropylphenyl)-4-methoxy-3-nitrobenzamide and related compounds often involves cyclometalated complexes, derived from reactions with metal catalysts such as rhodium, iridium, and ruthenium through C–H bond activation. The molecular structures of these complexes can be determined by X-ray diffraction analysis, playing a crucial role in the catalytic functionalization reactions of N-methoxybenzamide derivatives to produce desired products in high yields (Zhou et al., 2018). Additionally, a method based on the nucleophilic substitution of nitro groups in nitrobenzamides has been developed, showcasing stepwise transformations and cyclization techniques (Gakh et al., 2006).

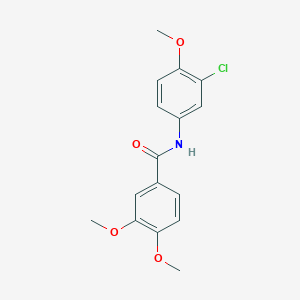

Molecular Structure Analysis

The detailed structural analysis of compounds similar to N-(4-isopropylphenyl)-4-methoxy-3-nitrobenzamide, such as N-methoxy-4-nitrobenzamide, reveals significant information about their molecular geometry. X-ray diffraction studies can reveal the pyramidality of the amide nitrogen atom and other structural features critical for understanding the compound's chemical behavior (Shtamburg et al., 2012).

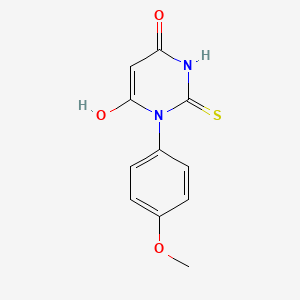

Chemical Reactions and Properties

These compounds participate in various chemical reactions, showcasing their reactivity and potential applications. For example, the cyclometalated complexes mentioned earlier are used as catalysts in C–H bond functionalization reactions. Their chemical behavior under different conditions, such as stoichiometric reactions with diphenylacetylene, demonstrates their versatility and utility in organic synthesis (Zhou et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds have been known to target enzymes involved in the suzuki–miyaura cross-coupling reactions .

Mode of Action

It’s plausible that it may interact with its targets through a mechanism similar to the suzuki–miyaura cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds under mild and functional group tolerant conditions .

Biochemical Pathways

Similar compounds have been found to influence the suzuki–miyaura cross-coupling reactions , which are critical for various biochemical processes.

Pharmacokinetics

Similar compounds have been found in various parts of organisms, suggesting they may have broad distribution and potential bioavailability .

Result of Action

Similar compounds have been found to induce hydroxylation and demethylation in certain organisms , suggesting potential metabolic transformations.

Action Environment

The suzuki–miyaura cross-coupling reactions, which similar compounds may influence, are known to be environmentally benign .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its potential applications. For example, if this compound has potential therapeutic applications, future research could focus on optimizing its synthesis, improving its selectivity for its biological targets, and evaluating its safety and efficacy in preclinical and clinical studies .

Eigenschaften

IUPAC Name |

4-methoxy-3-nitro-N-(4-propan-2-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-11(2)12-4-7-14(8-5-12)18-17(20)13-6-9-16(23-3)15(10-13)19(21)22/h4-11H,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYHOCXXLHTGBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(difluoromethoxy)phenyl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5848927.png)

![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5848941.png)

![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5848951.png)

![2-bromo-4-chloro-6-{[(5-methyl-3-isoxazolyl)imino]methyl}phenol](/img/structure/B5848975.png)

![methyl 4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoate](/img/structure/B5848988.png)

![2-[(3-chlorobenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5849007.png)

![4-[(4-ethyl-1-piperazinyl)methyl]-2-nitrophenol](/img/structure/B5849020.png)

![N-[(cyclohexylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5849023.png)